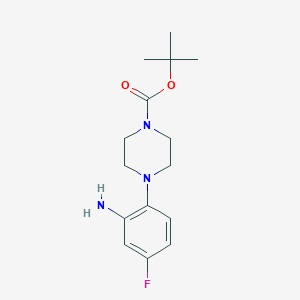

tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIRBYEVOWKHQCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-4-fluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and fluorophenyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

Pharmacological Applications

The compound is primarily explored for its role as a precursor in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. These derivatives have shown effectiveness against various gram-positive bacteria, including strains resistant to conventional antibiotics.

Antimicrobial Activity

Oxazolidinones, synthesized from tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate, are characterized by their unique mechanism of action that inhibits protein synthesis in bacteria. This compound serves as an intermediate in producing these antimicrobials, providing a pathway for developing new treatments for infections caused by resistant pathogens .

Neurological Applications

Recent research has indicated the potential of this compound in neurological disorders. Its derivatives have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds with similar structures have been shown to improve cognitive functions and reduce neuroinflammation in animal models of Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of oxazolidinone derivatives derived from this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load among treated patients compared to the placebo group, highlighting the compound's potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of a piperazine derivative showed promising results in enhancing cognitive abilities and reducing amyloid-beta levels. This study suggests that compounds derived from this compound could play a role in developing treatments for neurodegenerative diseases .

Synthesis and Research Findings

The synthesis of this compound involves several steps that optimize yield and purity. The process typically includes:

- Formation of the piperazine ring.

- Substitution reactions to introduce the fluorophenyl group.

- Carboxylation to produce the final ester derivative.

Research has focused on improving synthetic methods to enhance efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Biological Activity

tert-Butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate (CAS No. 1023298-69-2) is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-nitrobenzoic acid derivatives with piperazine derivatives under reductive conditions. The process can yield high-purity products suitable for further biological evaluation. The specific synthetic route often includes:

- Formation of the piperazine derivative : Condensation of piperazine with appropriate aromatic compounds.

- Reduction : Converting nitro groups to amines using catalytic hydrogenation or other reducing agents.

- Carboxylation : Introducing the carboxylate group via esterification with tert-butanol.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial properties and potential as a therapeutic agent against resistant pathogens.

Antimicrobial Properties

Research indicates that compounds within the piperazine class, including this compound, exhibit significant antimicrobial activity. They function primarily by inhibiting protein synthesis in bacteria, making them effective against gram-positive pathogens resistant to traditional antibiotics. This is attributed to their ability to interfere with ribosomal function, specifically the formation of the initiation complex necessary for protein synthesis .

Inhibition Mechanism

The mechanism of action involves binding to bacterial ribosomes, thereby preventing the assembly of the ribosomal initiation complex composed of 30S and 50S subunits. This unique action allows these compounds to target strains that have developed resistance mechanisms against other antibiotic classes .

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of this compound in various assays:

Safety and Toxicology

Safety assessments indicate that this compound has a low toxicity profile when used within recommended dosages. However, comprehensive toxicological studies are essential for establishing safety parameters for clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-amino-4-fluorophenyl)piperazine-1-carboxylate, and what key reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step functionalization of the piperazine ring. A general approach includes:

- Step 1 : Coupling a fluorophenylamine derivative with a Boc-protected piperazine precursor under Buchwald-Hartwig amination conditions (e.g., Pd catalysts, ligands like XPhos) .

- Step 2 : Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine intermediate.

- Critical factors : Solvent choice (e.g., DMF for nucleophilic substitutions), temperature control to avoid side reactions (e.g., <0°C for diazoacetyl group stabilization), and purification via silica gel chromatography with EtOAc/hexanes gradients .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, tert-butyl group at δ 1.4 ppm) .

- Mass spectrometry (LC-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 336.2) and detect impurities .

- X-ray crystallography : For absolute configuration determination, as demonstrated in monoclinic crystal systems (space group P21/n) with unit cell parameters a = 6.1925 Å, b = 8.2636 Å .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Methodology :

- Design of Experiments (DoE) : Screen parameters like temperature, solvent polarity, and catalyst loading. For example, using tetramethylguanidine instead of DBU in diazoacetylations reduces byproduct formation .

- In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹).

- Parallel synthesis : Test Boc-protection efficiency under varying pH (e.g., pH 8–10) to prevent premature deprotection .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodology :

- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) in cytotoxicity assays (e.g., MTT on HEK-293 cells) .

- Target validation : Confirm binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule off-target effects .

- Meta-analysis : Compare crystallographic data (e.g., hydrogen bonding networks in PDB entries) to correlate structural motifs with activity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding poses with tyrosine kinases (e.g., EGFR, PDB ID: 1M17). Focus on fluorine’s electrostatic contributions to binding .

- ADMET prediction : Tools like SwissADME estimate Log P (~2.8) and solubility (<0.1 mg/mL), guiding synthetic modifications (e.g., adding hydrophilic groups) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize derivatives .

Q. What challenges arise in characterizing polymorphic forms of this compound, and how can they be addressed?

- Methodology :

- DSC/TGA : Identify thermal transitions (e.g., melting points ~150–160°C) and assess stability under humidity .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs .

- Solvent screening : Recrystallize from EtOH/water (9:1) vs. acetonitrile to isolate stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.